molecular formula C15H19N3O6 B12323954 N-Cbz-glycyl-L-glutamine

N-Cbz-glycyl-L-glutamine

Cat. No.: B12323954
M. Wt: 337.33 g/mol
InChI Key: BYMPQNRKDGXXFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Z-GLY-GLN-OH, also known as N-Carbobenzyloxy-L-glutaminylglycine, is a compound with the molecular formula C15H19N3O6. It is a derivative of glutamine and glycine, two amino acids that play crucial roles in various biological processes. This compound is often used in peptide synthesis and has applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

Z-GLY-GLN-OH can be synthesized through enzymatic crosslinking, where it is integrated into gelatin polymers via microbial transglutaminase.

Industrial Production Methods

In industrial settings, Z-GLY-GLN-OH is produced using protein glutaminase from Bacteroides helcogenes, which catalyzes the deamidation of internal glutamine residues in proteins to glutamic acid residues. This method enhances the solubility and functional properties of food proteins .

Chemical Reactions Analysis

Types of Reactions

Z-GLY-GLN-OH undergoes various chemical reactions, including:

    Oxidation: Conversion of glutamine residues to glutamic acid.

    Reduction: Not commonly reported for this compound.

    Substitution: Involves the replacement of functional groups, such as the carbobenzoxy group.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Z-GLY-GLN-OH has a wide range of applications in scientific research:

Mechanism of Action

Z-GLY-GLN-OH exerts its effects through enzymatic reactions, primarily involving transglutaminase and protein glutaminase. These enzymes catalyze the deamidation of glutamine residues, converting them to glutamic acid. This process enhances the solubility and functional properties of proteins, making them more suitable for various applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Z-GLY-GLN-OH is unique due to its dual composition of glutamine and glycine, which allows it to participate in a broader range of enzymatic reactions compared to its individual components. Its ability to enhance the mechanical and conductive properties of hydrogels also sets it apart from similar compounds .

Properties

Molecular Formula

C15H19N3O6

Molecular Weight

337.33 g/mol

IUPAC Name

5-amino-5-oxo-2-[[2-(phenylmethoxycarbonylamino)acetyl]amino]pentanoic acid

InChI

InChI=1S/C15H19N3O6/c16-12(19)7-6-11(14(21)22)18-13(20)8-17-15(23)24-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,16,19)(H,17,23)(H,18,20)(H,21,22)

InChI Key

BYMPQNRKDGXXFG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CCC(=O)N)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.